![molecular formula C11H11N3O3S B2439054 N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide CAS No. 898445-35-7](/img/no-structure.png)

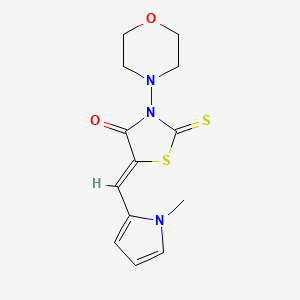

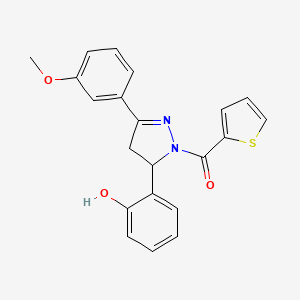

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

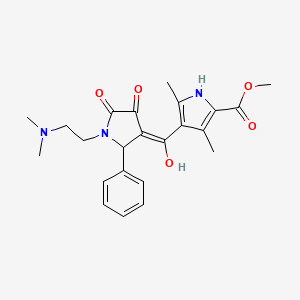

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide, also known as FMA-1, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. FMA-1 is a sulfhydryl-containing compound, which means that it has a sulfur atom bonded to a hydrogen atom, and is known to have a variety of biological effects.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide derivatives have shown potential in cancer treatment. A study synthesized various derivatives and tested them for anticancer activity. The most potent effects were observed against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Molecular Structure Studies

Research has also focused on the crystal structures of related compounds. These studies provide insights into the molecular conformation and interactions, which are crucial for understanding their biological activities (Subasri et al., 2016); (Subasri et al., 2017).

Anti-Exudative Activity

Derivatives of this compound have been investigated for anti-exudative properties. A study found that a significant number of synthesized derivatives exhibited these properties, with some outperforming the reference drug in tests on white rats (Chalenko et al., 2019).

Antiviral Potency

There has been research into the antiviral potential of compounds similar to this compound. For instance, a study analyzed a related molecule for its effectiveness against SARS-CoV-2, demonstrating the potential of these compounds in antiviral applications (Mary et al., 2020).

Antiamoebic Activity

Furan-thiazolidinone hybrids, similar in structure to this compound, have shown significant antiamoebic activity. This highlights the potential for these compounds in treating infections caused by Entamoeba histolytica (Ansari et al., 2016).

Synthesis and Biological Activity

Further research has been conducted on the synthesis of various derivatives of this compound and their biological activities, exploring their potential in diverse therapeutic areas (Pivazyan et al., 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide involves the reaction of furan-2-ylmethanol with 2-mercapto-6-oxo-1H-pyrimidine-5-carboxylic acid followed by acetylation of the resulting product.", "Starting Materials": [ "Furan-2-ylmethanol", "2-mercapto-6-oxo-1H-pyrimidine-5-carboxylic acid", "Acetic anhydride", "Triethylamine", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Furan-2-ylmethanol is reacted with 2-mercapto-6-oxo-1H-pyrimidine-5-carboxylic acid in the presence of triethylamine and dichloromethane to form N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide intermediate.", "Step 2: The intermediate is then acetylated using acetic anhydride and triethylamine in dichloromethane to form the final product.", "Step 3: The product is purified by recrystallization from diethyl ether and washed with a solution of sodium bicarbonate and sodium chloride." ] } | |

Número CAS |

898445-35-7 |

Fórmula molecular |

C11H11N3O3S |

Peso molecular |

265.29 |

Nombre IUPAC |

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C11H11N3O3S/c15-9(13-6-8-2-1-5-17-8)7-18-10-3-4-12-11(16)14-10/h1-5H,6-7H2,(H,13,15)(H,12,14,16) |

Clave InChI |

LBPJZJMTXQAWJQ-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CNC(=O)CSC2=CC=NC(=O)N2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

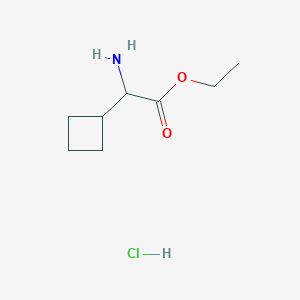

![(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B2438978.png)

![8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438979.png)

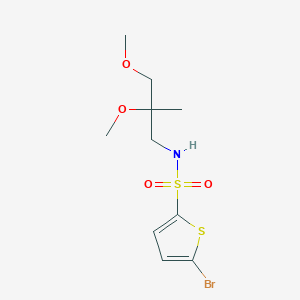

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)

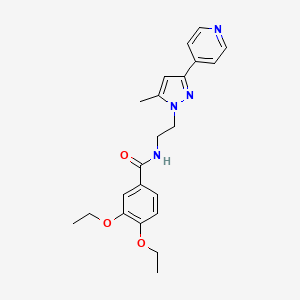

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)

![[2-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B2438994.png)